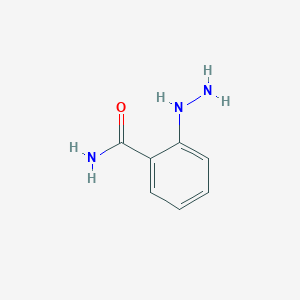

2-Hidrazinilbenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydrazinylbenzamide is an organic compound with the molecular formula C7H9N3O It is a derivative of benzamide, where the amide group is substituted with a hydrazine group

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 2-hydrazinylbenzamide exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives synthesized from 2-hydrazinylbenzamide demonstrate potent activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

Hydrazine derivatives, including 2-hydrazinylbenzamide, have been extensively investigated for their antimicrobial activities. A review highlighted that hydrazide–hydrazone derivatives possess a broad spectrum of antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents. The compounds were effective against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, showcasing their relevance in treating infections .

Synthesis Techniques

The synthesis of 2-hydrazinylbenzamide involves various methods that allow for the modification of its structure to enhance biological activity. Techniques such as condensation reactions with different carbonyl compounds have been employed to create a library of derivatives with tailored properties . The structural characterization is typically performed using techniques like NMR and X-ray crystallography to confirm the identity and purity of the synthesized compounds.

Derivative Development

Recent studies have focused on synthesizing novel derivatives of 2-hydrazinylbenzamide with enhanced pharmacological profiles. For example, the introduction of different substituents on the benzene ring has been shown to improve the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have documented the efficacy of 2-hydrazinylbenzamide derivatives:

- A study reported a series of synthesized hydrazone derivatives that showed promising results in inhibiting AChE and BChE, indicating potential use in Alzheimer's treatment .

- Another investigation highlighted the antimicrobial effectiveness of specific hydrazone derivatives against resistant bacterial strains, suggesting their application in developing new antibiotics .

Data Summary Table

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydrazinylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

Reactants: Benzoyl chloride and hydrazine hydrate.

Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Procedure: Benzoyl chloride is added dropwise to a solution of hydrazine hydrate in the solvent, with continuous stirring. The mixture is then allowed to react for several hours, followed by filtration and purification to obtain 2-Hydrazinylbenzamide.

Industrial Production Methods

In an industrial setting, the production of 2-Hydrazinylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydrazinylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Azides or nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzamides or hydrazones.

Mecanismo De Acción

The mechanism of action of 2-Hydrazinylbenzamide involves its ability to interact with various molecular targets. The hydrazine group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Benzamide: The parent compound, lacking the hydrazine group.

Hydrazinobenzene: Similar structure but with different functional groups.

Phenylhydrazine: Another hydrazine derivative with different properties.

Uniqueness

2-Hydrazinylbenzamide is unique due to the presence of both the benzamide and hydrazine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Actividad Biológica

2-Hydrazinylbenzamide, a compound belonging to the hydrazone family, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

2-Hydrazinylbenzamide is characterized by the presence of a hydrazine group (-NH-NH2) attached to a benzamide moiety. The synthesis typically involves the reaction of benzoyl chloride with hydrazine hydrate, leading to the formation of the hydrazone linkage. Various derivatives have been synthesized to enhance biological activity, with modifications on the benzene ring and hydrazine functionalities.

1. Antibacterial Activity

Research has demonstrated that 2-hydrazinylbenzamide and its derivatives exhibit significant antibacterial properties against various bacterial strains. A study evaluated several hydrazone compounds for their ability to inhibit bacterial growth, with notable effectiveness against Pseudomonas aeruginosa and Escherichia coli. The results indicated that specific derivatives showed inhibition zones ranging from 15 to 25 mm, suggesting strong antibacterial potential (see Table 1) .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Hydrazinylbenzamide | Pseudomonas aeruginosa | 22 |

| 2-Hydrazinylbenzamide | Escherichia coli | 20 |

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Klebsiella pneumoniae | 25 |

2. Anticancer Activity

The anticancer potential of 2-hydrazinylbenzamide has been explored in various studies. A quantitative structure-activity relationship (QSAR) analysis indicated that certain derivatives possess significant cytotoxic effects against human lung cancer cell lines (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

In vitro studies revealed that compounds derived from 2-hydrazinylbenzamide exhibited IC50 values ranging from 10 to 30 µM against A549 cells, indicating potent anticancer activity (see Table 2) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Hydrazinylbenzamide | A549 | 15 |

| Derivative C | A549 | 12 |

| Derivative D | MCF-7 | 25 |

3. Enzyme Inhibition

Inhibitory activity against various enzymes has also been reported for 2-hydrazinylbenzamide. Notably, it has shown selective inhibition of secretory phospholipase A2 (sPLA2) isoforms, which are implicated in inflammatory processes. Compounds derived from this scaffold demonstrated inhibition percentages ranging from 50% to over 70% against hGIIA sPLA2 .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of hydrazone derivatives in clinical settings:

- Antibacterial Efficacy : A case study focused on a series of hydrazone derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting their utility in treating infections where conventional antibiotics fail .

- Anticancer Applications : Another study investigated the effects of hydrazone compounds on cancer cell lines, revealing that specific modifications could enhance their selectivity and potency against tumor cells while sparing normal cells .

- Anti-inflammatory Properties : The anti-inflammatory potential of these compounds was also assessed through in vivo models, where they reduced inflammation markers significantly compared to control groups .

Propiedades

IUPAC Name |

2-hydrazinylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)5-3-1-2-4-6(5)10-9/h1-4,10H,9H2,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPVKEBYGUEXSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.